3-Acetamidophenylglyoxal hydrate

Description

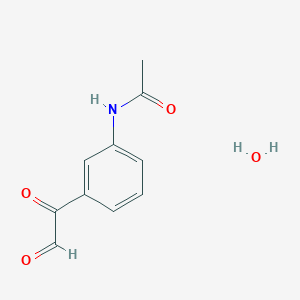

3-Acetamidophenylglyoxal hydrate is a phenylglyoxal derivative characterized by an acetamido (-NHCOCH₃) substituent at the 3-position of the phenyl ring and a glyoxal hydrate moiety. This compound is primarily used in organic synthesis as a reactive intermediate, particularly in the preparation of heterocycles, pharmaceuticals, and ligands due to its dual aldehyde and ketone functionalities.

Properties

CAS No. |

1171727-60-8 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.2 g/mol |

IUPAC Name |

N-(3-oxaldehydoylphenyl)acetamide;hydrate |

InChI |

InChI=1S/C10H9NO3.H2O/c1-7(13)11-9-4-2-3-8(5-9)10(14)6-12;/h2-6H,1H3,(H,11,13);1H2 |

InChI Key |

UXBBDOHSSWKZGS-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)C=O.O |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)C=O.O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Characteristics

The following table summarizes key differences between 3-Acetamidophenylglyoxal hydrate and its analogs based on substituent groups, molecular formulas, and molecular weights:

*Note: The molecular formula of this compound can be inferred as C₁₀H₁₁NO₄, assuming a structure analogous to its derivatives.

Thermal and Physical Stability

While direct thermal data for this compound are unavailable, comparisons can be inferred:

Preparation Methods

Oxidation of 3-Acetamidoacetophenone to 3-Acetamidophenylglyoxal Hydrate

The primary synthetic strategy for this compound involves oxidation of the corresponding 3-acetamidoacetophenone. This method is widely reported and utilizes various oxidizing agents and catalytic systems.

- Starting material: 3-Acetamidoacetophenone

- Oxidizing agents: Nitrosyl sources (nitrosonium ion), selenium dioxide (SeO2), selenious acid (H2SeO3), or other mild oxidants.

- Reaction medium: Acidic aqueous solutions, often with strong mineral acids like hydrochloric acid or sulfuric acid.

- Temperature: Typically between 25°C and 100°C, with reflux conditions common for optimal yields.

- Reaction time: From 30 minutes up to 6 hours depending on conditions.

- Formation of a phenylglyoxal acetal intermediate by reaction of the acetophenone with a primary or secondary alkyl alcohol in the presence of a source of hydrogen ions (H+) and nitrosonium ions (NO+).

- Hydrolysis of the acetal intermediate in situ to yield the phenylglyoxal.

- Isolation of the hydrate form by crystallization or precipitation.

Representative reaction conditions and yields:

| Parameter | Details |

|---|---|

| Oxidant | Sodium nitrite + HCl (generates NO+ in situ) |

| Acid catalyst | HCl or H2SO4 |

| Alcohol (for acetal) | Methanol or ethanol |

| Temperature | 50°C to 100°C |

| Reaction time | 0.5 to 6 hours |

| Yield | Typically 60-90% |

This method is described in patent literature, emphasizing the two-step or one-step processes where the oxidation and hydrolysis occur sequentially or simultaneously in the same reactor, enhancing efficiency and minimizing purification steps.

Alternative Oxidation Methods

Several other oxidation approaches have been developed for arylglyoxals, including this compound, focusing on mild and selective conditions:

Selenium dioxide (SeO2) and selenious acid (H2SeO3): These reagents oxidize aryl methyl ketones to the corresponding glyoxals efficiently under reflux in dioxane-water mixtures. SeO2 acts as a catalytic oxidant in some protocols, reducing the amount needed and improving selectivity.

Aqueous nitric acid with SeO2 catalyst: This redox system selectively oxidizes acetophenones to glyoxals, minimizing over-oxidation and side reactions.

Dimethyl sulfoxide (DMSO) oxidation of phenacyl bromides: Phenacyl bromides can be oxidized at room temperature in DMSO to yield glyoxals in moderate to high yields (48–95%).

Oxidation via nitrate esters: Phenacyl bromides react with silver nitrate to form nitrate esters, which are then converted to glyoxals using sodium acetate in DMSO at room temperature, providing yields of 82–86%.

Catalytic oxidation using (PhSe)2 and ammonium persulfate: Arylmethyl ketones treated with diphenyl diselenide and ammonium persulfate in methanol under reflux give glyoxal acetals in 60–95% yields.

One-Step Direct Oxidation in Aqueous Acidic Media

A streamlined approach involves direct oxidation of 3-acetamidoacetophenone in aqueous acidic media with a nitrosonium ion source, avoiding isolation of intermediates:

- Reagents: Sodium nitrite and hydrochloric acid generate nitrosonium ions in situ.

- Reaction: The acetophenone derivative is reacted directly with NO+ in water under acidic conditions.

- Advantages: This one-step process simplifies the synthesis and is suitable for water-soluble derivatives.

- Conditions: Reaction temperature ranges from 25°C to 100°C, with hydrolysis occurring concomitantly.

- Product isolation: The phenylglyoxal hydrate precipitates from the reaction mixture and can be separated by filtration or extraction.

Summary Table of Preparation Methods

Research Findings and Analytical Data

The oxidation of 3-acetamidoacetophenone to this compound proceeds efficiently under acidic conditions with nitrosonium ion sources, yielding crystalline hydrate forms suitable for further synthetic applications.

SeO2-based oxidations provide good selectivity and moderate to high yields, with the advantage of catalytic use reducing waste and cost.

Alternative methods such as DMSO oxidation and nitrate ester intermediates offer mild conditions and good yields but may require more steps or specific precursor availability.

Reaction optimization studies indicate that temperature, acid concentration, and oxidant stoichiometry critically influence yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-acetamidophenylglyoxal hydrate, and how can hydration states be controlled?

- Methodology : Hydration of glyoxals typically involves boiling water addition to crude glyoxal, followed by recrystallization from solvents like CHCl₃. For 3-acetamidophenylglyoxal, adjust water volume and temperature to favor specific hydrate forms (e.g., monohydrate vs. hemihydrate). Characterization via NMR and X-ray diffraction (XRD) is critical to confirm hydration state .

- Key Considerations : Hydration may yield mixtures (e.g., dioxo, aldehyde hydrate); use controlled cooling rates and solvent polarity to isolate desired forms .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC, TLC) techniques. For structural confirmation, employ XRD or single-crystal analysis. SMILES notation (e.g.,

COC1=CC=CC(=C1)C(=O)C=Ofor 3-methoxyphenylglyoxal hydrate) and InChI keys (e.g.,SIHYQEYAJMDKQH-UHFFFAOYSA-N) aid in database comparisons .

Q. What are the standard storage conditions to prevent degradation of glyoxal hydrates?

- Methodology : Store under inert atmospheres (N₂/Ar) at –20°C to minimize oxidation or polymerization. Use desiccants to avoid moisture-induced instability .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved using this compound as a precursor?

- Methodology : Adapt chiral acid-catalyzed condensation strategies, as demonstrated for hydantoin synthesis. Use Brønsted acids (e.g., BINOL-derived catalysts) to control stereochemistry during cyclization reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How do conflicting hydration states in glyoxal derivatives impact reaction reproducibility, and how can this be mitigated?

- Analysis : Hydrate polymorphism (e.g., monohydrate vs. dioxo forms) alters reactivity in nucleophilic additions. Pre-purify starting material via recrystallization and standardize reaction conditions (e.g., solvent, temperature) to minimize variability. Document hydration state using thermogravimetric analysis (TGA) .

Q. What computational methods are suitable for modeling non-covalent interactions in this compound complexes?

- Methodology : Perform density functional theory (DFT) calculations with dispersion corrections (e.g., B3LYP-D3) to study hydrogen bonding and π-π stacking. Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze electron density topology at bond critical points .

Q. How can researchers address low yields in glyoxal-mediated heterocycle synthesis?

- Troubleshooting : Optimize oxidation steps (e.g., using nitrosylsulfuric acid for glyoxal generation) and protect reactive aldehyde groups during multi-step syntheses. Validate intermediate stability via in situ FTIR monitoring .

Data Interpretation & Experimental Design

Q. What statistical frameworks should be applied to validate reproducibility in glyoxal hydrate studies?

- Guidelines : Report biological/technical replicates (n ≥ 3) with error bars (SD/SEM). For small datasets (n < 5), use non-parametric tests (e.g., Mann-Whitney U-test). Provide raw data in supplementary materials to enable meta-analysis .

Q. How can researchers correlate crystal structure data with reactivity in glyoxal hydrate derivatives?

- Approach : Use Hirshfeld surface analysis to map intermolecular interactions (e.g., H-bonding, van der Waals). Pair with kinetic studies to link packing motifs to reaction rates (e.g., nucleophilic attack susceptibility) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.